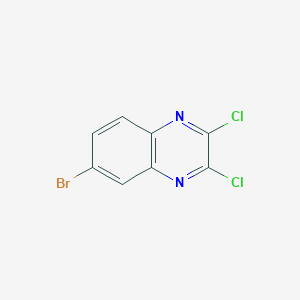

6-Bromo-2,3-dichloroquinoxaline

Vue d'ensemble

Description

6-Bromo-2,3-dichloroquinoxaline (CAS: 108229-82-9) is a halogenated quinoxaline derivative with a molecular formula of C₈H₃BrCl₂N₂ and a molecular weight of 277.93 g/mol. It is synthesized via chlorination of 6-bromo-1,4-dihydroquinoxaline-2,3-dione using phosphorus oxychloride (POCl₃) and a catalytic amount of DMF . Key physical properties include a predicted boiling point of 326.7±37.0°C, density of 1.851±0.06 g/cm³, and a pKa of -6.33±0.48, with recommended storage at -20°C under inert conditions .

The compound serves as a versatile precursor in synthesizing biologically active heterocycles due to the differential reactivity of its chlorine atoms at positions 2 and 2. The bromine atom at position 6 exerts a strong electron-withdrawing (-R) effect, rendering the chlorine at position 3 more reactive toward nucleophilic substitution than the chlorine at position 2 . For example, reaction with hydrazine hydrate selectively substitutes the 3-chloro group to form 6-bromo-2-chloro-3-hydrazinylquinoxaline .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La sutezolide est synthétisée par une série de réactions chimiques impliquant la formation du cycle oxazolidinone.

Méthodes de production industrielle

La production industrielle de la sutezolide implique l'optimisation de la voie synthétique pour assurer un rendement et une pureté élevés. Cela comprend généralement l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

La sutezolide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés sulfoxyde et sulfone.

Réduction : Les réactions de réduction peuvent convertir les dérivés sulfoxyde et sulfone en composé parent.

Substitution : La sutezolide peut subir des réactions de substitution, en particulier au niveau de la fraction thiomorpholine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés sulfoxyde et sulfone, qui conservent une activité antimicrobienne .

Applications de la recherche scientifique

La sutezolide a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des oxazolidinones.

Médecine : Explorée comme traitement de la tuberculose, y compris les souches résistantes aux médicaments.

Industrie : Applications potentielles dans le développement de nouveaux agents antimicrobiens.

Mécanisme d'action

La sutezolide exerce ses effets en inhibant la synthèse des protéines bactériennes. Elle se lie au ribosome bactérien, empêchant la formation du complexe d'initiation nécessaire à la synthèse des protéines. Cela conduit à l'inhibition de la croissance et de la réplication bactériennes .

Applications De Recherche Scientifique

6-Bromo-2,3-dichloroquinoxaline has been investigated for its potential biological properties, particularly as an antimicrobial and anticancer agent. Studies indicate:

- Antimicrobial Properties : Research has shown that this compound exhibits activity against various bacterial and fungal strains. For instance, one study demonstrated its effectiveness against Gram-positive bacteria, indicating potential as a therapeutic agent in treating infections .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, derivatives were evaluated for their cytotoxic effects on tumor cell lines and showed promising results compared to established chemotherapeutics .

Material Science

In material science, this compound is being explored for applications in developing organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for incorporation into new materials aimed at enhancing performance in optoelectronic devices .

Organic Synthesis

This compound serves as a key intermediate in synthesizing various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to create more complex molecules with potential pharmaceutical applications .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against specific bacterial strains, suggesting its potential use as an antibacterial agent.

Case Study 2: Synthesis of Derivatives

Another research project involved synthesizing various derivatives of this compound to assess their anticancer properties. The findings revealed that certain derivatives exhibited higher cytotoxicity against cancer cell lines compared to the parent compound, highlighting the importance of structural modifications in enhancing biological activity.

Mécanisme D'action

Sutezolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex required for protein synthesis. This leads to the inhibition of bacterial growth and replication .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The electronic and steric effects of substituents at positions 2 and 3 significantly influence reactivity and applications. Below is a comparative analysis of key derivatives:

6-Bromo-2,3-dichloroquinoxaline

- Substituents : Br (position 6), Cl (positions 2 and 3).

- Reactivity: The 3-Cl is preferentially substituted due to bromine’s -R effect. Reacts with nucleophiles like hydrazine to yield mono- or di-substituted derivatives .

- Applications : Used as a precursor for antimicrobial and receptor-binding agents .

6-Bromo-2,3-diphenylquinoxaline (3c)

- Substituents : Br (position 6), phenyl groups (positions 2 and 3).

- Physical Properties : Melting point 117–119°C; IR peaks at 3059, 1343, and 697 cm⁻¹ .

- Reactivity : Phenyl groups introduce steric hindrance and electron-donating effects, reducing electrophilic substitution reactivity compared to BDQ.

- Applications : Likely used in materials science due to aromatic stability .

6-Bromo-2,3-dimethylquinoxaline (3f)

- Substituents : Br (position 6), methyl groups (positions 2 and 3).

- Physical Properties : Melting point 93–94°C; IR peaks at 3019, 1479, and 827 cm⁻¹ .

- Reactivity : Methyl groups are electron-donating, further deactivating the ring and reducing substitution rates.

- Applications: Potential use in agrochemicals due to lipophilic methyl groups .

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline

- Substituents : Cl (positions 2 and 3), CF₃O (position 6).

- Reactivity : The trifluoromethoxy group is strongly electron-withdrawing, enhancing electrophilic substitution at positions 2 and 3 compared to BDQ.

- Applications : Explored in pharmaceuticals for enhanced metabolic stability .

Comparative Physical and Spectral Data

Activité Biologique

6-Bromo-2,3-dichloroquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H3BrCl2N2

- Molecular Weight : 277.93 g/mol

- CAS Number : 108229-82-9

Synthesis

The synthesis of this compound typically involves various chemical reactions, including halogenation and cyclization processes. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to yield high purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. For instance, a study demonstrated that certain quinoxaline derivatives exhibited significant inhibitory effects against human non-small-cell lung cancer cells (A549) with IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and caspase activation.

| Compound | IC50 (mM) | Mechanism |

|---|---|---|

| This compound | Data not specified | Induces apoptosis via caspase pathways |

| 5-Fluorouracil | 4.89 ± 0.20 | Chemotherapeutic agent |

Antibacterial and Antifungal Activity

This compound has also been investigated for its antibacterial properties. It has shown effectiveness against various bacterial strains and is being explored as a potential agent to overcome antibiotic resistance . The compound inhibits bacterial protein synthesis by binding to ribosomal sites, thus preventing the formation of essential protein complexes.

Case Studies

- Anticancer Study : A recent study synthesized a series of quinoxaline derivatives and evaluated their cytotoxicity against A549 cells. Among these, compounds with bromo substitutions were found to be more effective than their nitro counterparts in inducing apoptosis .

- Antimicrobial Study : Research into the antimicrobial properties of quinoxalines indicated that derivatives like this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria . These findings suggest its potential use in developing new antimicrobial therapies.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to increased caspase activity .

- Inhibition of Protein Synthesis : In bacterial systems, it interferes with ribosomal function, inhibiting protein synthesis and bacterial growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-2,3-dichloroquinoxaline, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 4-bromo-o-phenylenediamine with oxalic acid in concentrated HCl to form 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

- Step 2 : Chlorinate the intermediate using phosphorus oxychloride (POCl₃) with catalytic DMF.

- Key Parameters : Maintain anhydrous conditions, use excess POCl₃, and control temperature (reflux at 80–100°C). Yields typically exceed 70% .

- Optimization : Adjust stoichiometry of POCl₃ and reaction time to minimize side products.

Q. How does the bromine substituent influence the reactivity of chlorine atoms at positions 2 and 3?

- Mechanistic Insight : The bromine atom exerts a strong electron-withdrawing (-R) effect, increasing the electrophilicity of the C3 chlorine. This leads to preferential substitution at C3 in nucleophilic reactions (e.g., hydrazine substitution yields 6-bromo-3-chloro-2-hydrazinylquinoxaline) .

- Experimental Validation : IR and NMR data confirm regioselectivity via shifts in NH₂ (δ 5.00 ppm) and NH (δ 9.16 ppm) signals .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Techniques :

- IR Spectroscopy : Detect functional groups (e.g., NH₂ at 3250–3415 cm⁻¹).

- ¹H/¹³C NMR : Identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm).

- Elemental Analysis : Confirm purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

- Precautions : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in airtight containers. Refer to SDS for toxicity data (e.g., acute oral toxicity LD₅₀ > 2000 mg/kg) .

Advanced Research Questions

Q. How can regioselectivity in nucleophilic substitution be systematically analyzed?

- Approach :

- Kinetic vs. Thermodynamic Control : Compare reaction rates under varying temperatures (e.g., room temperature vs. reflux).

- Computational Modeling : Use DFT calculations to map electron density and predict reactive sites .

Q. What methodologies are effective for evaluating the biological activity of quinoxaline derivatives?

- Protocol :

- Antimicrobial Assays : Measure minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., hydrazine, thiophene) and correlate with bioactivity trends. Derivatives with halogens (Cl/Br) show MIC values < 10 μg/mL .

Q. How do hydrogen-bonding interactions influence crystal packing in quinoxaline derivatives?

- Crystallographic Analysis : Single-crystal X-ray diffraction reveals 1D chains via N–H∙∙∙O bonds (e.g., compound 1 in ) or dimeric structures via O–H∙∙∙N interactions (e.g., compound 2). These motifs affect solubility and stability .

Q. How can contradictions in substitution outcomes be resolved during synthesis?

- Case Study : Failed synthesis of 6-bromo-2-chloro-3-hydrazinylquinoxaline (compound 2) suggests steric hindrance at C2. Solutions include using bulkier nucleophiles or adjusting solvent polarity (e.g., DMF instead of ethanol) .

Q. What computational tools are suitable for predicting reactivity or docking studies?

- Tools :

- Molecular Docking (AutoDock Vina) : Screen derivatives against bacterial enzyme targets (e.g., DNA gyrase).

- MD Simulations (GROMACS) : Assess binding stability over time .

Q. What strategies enable efficient derivatization for diverse applications?

Propriétés

IUPAC Name |

6-bromo-2,3-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSGUHOTRLMJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549827 | |

| Record name | 6-Bromo-2,3-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108229-82-9 | |

| Record name | 6-Bromo-2,3-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.